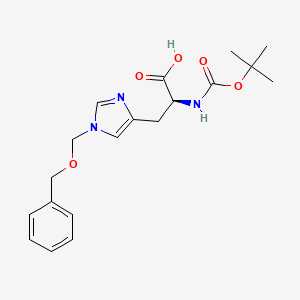

(S)-3-(1-((ベンジルオキシ)メチル)-1H-イミダゾール-4-イル)-2-((tert-ブトキシカルボニル)アミノ)プロパン酸

概要

説明

科学的研究の応用

Boc-his(bom)-OH is extensively used in scientific research, particularly in the fields of:

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-his(bom)-OH typically involves the protection of the amino and imidazole groups of histidine. The tert-butyloxycarbonyl (Boc) group is used to protect the amino group, while the benzyloxymethyl (Bom) group protects the imidazole nitrogen. The process involves the following steps:

Protection of the amino group: Histidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-histidine.

Protection of the imidazole group: The Boc-histidine is then reacted with benzyloxymethyl chloride (Bom-Cl) in the presence of a base to form Boc-his(bom)-OH.

Industrial Production Methods

Industrial production of Boc-his(bom)-OH follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for monitoring and controlling reaction conditions .

化学反応の分析

Types of Reactions

Boc-his(bom)-OH undergoes several types of chemical reactions, including:

Deprotection reactions: Removal of the Boc and Bom protective groups under acidic conditions.

Coupling reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

Deprotection: Histidine is regenerated after the removal of protective groups.

Coupling: Peptides with Boc-his(bom)-OH as a residue are formed.

作用機序

The protective groups in Boc-his(bom)-OH prevent unwanted side reactions during peptide synthesis. The Boc group protects the amino group from nucleophilic attack, while the Bom group protects the imidazole nitrogen from electrophilic attack. These protective groups are removed under specific conditions to reveal the reactive sites for further chemical reactions .

類似化合物との比較

Similar Compounds

Boc-histidine: Similar to Boc-his(bom)-OH but lacks the Bom protective group on the imidazole nitrogen.

Fmoc-histidine: Uses 9-fluorenylmethyloxycarbonyl (Fmoc) as the protective group for the amino group instead of Boc.

Uniqueness

Boc-his(bom)-OH is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it particularly useful for synthesizing complex peptides that require multiple protection and deprotection steps .

生物活性

Boc-His(bom)-OH, also known as Nα-t-butyloxycarbonyl-Nπ-benzyloxymethyl-L-histidine, is a protected derivative of the amino acid histidine. This compound plays a significant role in peptide synthesis and has various applications in drug development and bioconjugation. This article explores the biological activity of Boc-His(bom)-OH, focusing on its synthesis, applications, and specific biological interactions.

Chemical Structure and Synthesis

Boc-His(bom)-OH is characterized by its protective groups, which are crucial for its stability and reactivity during peptide synthesis. The structure includes:

- Boc (t-butyloxycarbonyl) : A common protecting group for amino acids.

- Bom (benzyloxymethyl) : Protects the imidazole side chain of histidine.

The synthesis typically involves the protection of the amino and carboxyl groups of L-histidine. A general synthetic route may include:

- Protection of Histidine : The amino group is protected using Boc anhydride, while the imidazole ring is protected with Bom.

- Purification : The product is purified through column chromatography to achieve high purity levels (>99.5%).

- Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity.

Peptide Synthesis

Boc-His(bom)-OH serves as a critical building block in peptide synthesis, particularly for peptides requiring protected histidine residues. Its protective groups allow for selective reactions, minimizing side reactions that could lead to racemization or degradation of sensitive functional groups .

The compound's stability under various reaction conditions makes it ideal for constructing complex peptide chains that may exhibit therapeutic properties. The imidazole ring of histidine can participate in various biological processes once deprotected, including:

- Catalysis : Histidine's ability to donate and accept protons makes it an essential residue in enzyme active sites.

- Metal Ion Binding : The imidazole ring can coordinate with metal ions, influencing protein structure and function.

Drug Development

In pharmaceutical research, Boc-His(bom)-OH is utilized to develop novel therapeutic agents, especially in cancer treatment. Histidine derivatives have been shown to target specific pathways involved in tumor growth and metastasis .

Bioconjugation

Boc-His(bom)-OH is valuable in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules. This enhances the specificity and efficacy of drug delivery systems . The compound's ability to maintain structural integrity during synthesis ensures that the resultant conjugates retain their biological activity.

Case Studies and Research Findings

Several studies have highlighted the utility of Boc-His(bom)-OH in various applications:

- Peptide Therapeutics : Research indicates that peptides synthesized using Boc-His(bom)-OH exhibit improved stability and bioactivity compared to those synthesized with unprotected histidine.

- Protein Engineering : Studies demonstrate that modifications using Boc-His(bom)-OH can provide insights into enzyme activity and protein interactions, crucial for understanding metabolic pathways .

- Glycosylated Peptides : The incorporation of Boc-His(bom)-OH into glycosylated peptides has shown promise in enhancing biological activity and stability against enzymatic degradation .

Comparative Analysis

The following table compares Boc-His(bom)-OH with other histidine derivatives used in peptide synthesis:

| Compound | Protective Groups | Applications | Stability |

|---|---|---|---|

| Boc-His(bom)-OH | Boc, Bom | Peptide synthesis, drug development | High |

| Fmoc-His(3-Bum)-OH | Fmoc, Bum | Peptide synthesis | Moderate |

| Z-His(1-Bum)-OH | Z (benzyloxycarbonyl), Bum | Bioconjugation | Low |

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)21-16(17(23)24)9-15-10-22(12-20-15)13-26-11-14-7-5-4-6-8-14/h4-8,10,12,16H,9,11,13H2,1-3H3,(H,21,25)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAOAWZLUGOPJX-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)COCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460002 | |

| Record name | Boc-L-His(Bom)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83468-83-1, 79950-65-5 | |

| Record name | N(alpha)-tert-Butyloxycarbonyl-N(pi)-benzyloxyhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083468831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boc-L-His(Bom)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。